5-FluoroNPB-22

autophagy cell cycle arrest cancer pharmacology

Researchers studying autophagy-dependent cell death require probes that reliably distinguish cytostatic autophagy from apoptosis. 5-FluoroNPB-22 (CAS 1445579-79-2) meets this need as a carboxylate ester SCRA that induces LC3-II accumulation and S/G2-M arrest without caspase activation in PC-3-luc2 and Panc-1 cancer lines. • Confirmed autophagy inducer at 10 µM in a 369-compound phenotypic screen; distinct from apoptosis-inducing (±)5-epi-CP55,940. • Hepatic IC50: 66 µM (THLE-2); three major metabolites (ethyl ester, hydrolysis product, methyl ester) characterized for HRMS workflows. • ≥98% purity; GC/MS users must substitute methanol with toluene to prevent transesterification artifacts. • Ships at room temperature; store at -20°C.

Molecular Formula C22H20FN3O2
Molecular Weight 377.4 g/mol
CAS No. 1445579-79-2
Cat. No. B590954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-FluoroNPB-22
CAS1445579-79-2
Synonyms1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid 8-Quinolinyl Ester
Molecular FormulaC22H20FN3O2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C22H20FN3O2/c23-13-4-1-5-15-26-18-11-3-2-10-17(18)21(25-26)22(27)28-19-12-6-8-16-9-7-14-24-20(16)19/h2-3,6-12,14H,1,4-5,13,15H2
InChIKeyDZNDVBLSHUYZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





5-FluoroNPB-22: Fluorinated Indazole Synthetic Cannabinoid


5-FluoroNPB-22 (also referred to as 5F-NPB-22) is a third-generation synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxylate structural family [1]. It is the terminally fluorinated analog of NPB-22, where a hydrogen atom on the N-pentyl chain has been replaced by a bioisosteric fluorine . With a molecular formula of C22H20FN3O2 and a molecular weight of 377.4 g/mol, this compound serves as a high-purity analytical reference standard for forensic toxicology and as a pharmacological probe for studying cannabinoid receptor-mediated pathways . Unlike many first-generation SCs, 5-FluoroNPB-22 is a carboxylate ester, which introduces a unique metabolic vulnerability—enzyme-mediated transesterification in the presence of ethanol—that is not shared by amide-linked or non-ester cannabinoid classes [2].

5-FluoroNPB-22: Why Substitution Fails


Casual substitution of 5-FluoroNPB-22 with its non-fluorinated parent NPB-22 or structurally similar carboxylate esters such as 5F-PB-22 carries significant experimental risk because terminal fluorination fundamentally alters not only CB1 receptor potency but also intracellular death mechanism selection (autophagy versus apoptosis) and chemical stability in analytical workflows [1][2]. Specifically, in prostate and pancreatic cancer cell models, 5-FluoroNPB-22 induces a cytostatic autophagy program characterized by LC3-II accumulation and S/G2-M cell cycle arrest, whereas the comparator (±)5-epi-CP55,940 triggers caspase-mediated apoptosis—a mechanistic divergence with profound implications for combination therapy design [1]. Furthermore, the carboxylate ester scaffold of 5-FluoroNPB-22 is susceptible to enzyme-mediated transesterification with alcohols, producing ethyl ester artifacts that exhibit altered CB receptor activity; a liability that is absent in amide-based SCRAs and can confound toxicological interpretation if not accounted for [2][3].

5-FluoroNPB-22: Quantitative Evidence vs. Comparators


Autophagy vs. Apoptosis Selectivity in Cancer Models

In a direct head-to-head comparison within the same screening campaign of 369 synthetic cannabinoids, 5-FluoroNPB-22 and its close analog FUB-NPB-22 both failed to induce substantial apoptosis in PC-3-luc2 prostate cancer and Panc-1 pancreatic cancer cell lines. Instead, both fluoro compounds produced a distinct phenotype: cytosolic vacuolization, increased LC3-II formation (an autophagy marker), and S and G2/M cell cycle arrest. This contrasts sharply with (±)5-epi-CP55,940, which in the identical assay triggered caspase-mediated apoptosis that was abolished by the CB2 antagonist SR144528 [1]. The mechanistic bifurcation between autophagy (5-FluoroNPB-22) and apoptosis ((±)5-epi-CP55,940) was further confirmed by the observation that combining 5-FluoroNPB-22 with the autophagy inhibitor hydroxychloroquine enhanced apoptosis, demonstrating that the autophagy program is cytoprotective and targetable [1].

autophagy cell cycle arrest cancer pharmacology SCRA

Ethanol Transesterification and CB Activity

In a controlled in vitro metabolism study using human liver microsomes, 5-FluoroNPB-22 (5F-NPB-22) was co-incubated with ethanol alongside three structurally related carboxylate SCs: PB-22, NPB-22, and 5F-PB-22. All four compounds underwent enzyme-mediated transesterification, forming ethyl ester metabolites via human carboxyl esterase enzymes. Critically, the resulting ethyl esters exhibited reduced activity at CB1 and CB2 receptors compared to their parent compounds [1]. This means the ethanol transesterification artifact directly diminishes cannabinoid receptor signaling potency for 5-FluoroNPB-22, a quantitative functional consequence not observed with non-ester (e.g., amide-linked) SCRAs. The study also noted a practical analytical issue: methanol, a common GC/MS solvent, caused spontaneous transesterification of 5F-NPB-22, producing methyl ester artifacts that can be mistaken for genuine metabolites [2].

forensic toxicology drug metabolism transesterification CB1 receptor

Hepatocellular Cytotoxicity Benchmark

A dedicated doctoral thesis investigation determined the antiproliferative IC50 of 5F-NPB-22 in the THLE-2 human liver cell line using real-time cell analysis (xCELLigence). The calculated IC50 value was 66 µM, providing a direct quantitative benchmark for hepatocellular toxicity [1]. This data point fills a critical gap, as the source notes that commercial reference standards for 5F-NPB-22 metabolites are not yet available, and human metabolism data for this compound is scarce. The IC50 of 66 µM provides a reference value against which future in vitro toxicity studies on this compound or its metabolites can be compared.

cytotoxicity hepatic metabolism IC50 toxicology

Forensic Prevalence in Urine vs. Other SCRAs

In a real-world forensic surveillance study of 500 urine samples from probationers in Turkey, 5F-NPB-22 was the single most frequently detected synthetic cannabinoid, found in 58% of positive samples versus 36% for (S)-AB-FUBINACA. The mean urinary concentration of 5F-NPB-22 was 72.94 ± 47.51 ng/mL, substantially higher than the 5.84 ± 14.7 ng/mL observed for (S)-AB-FUBINACA [1]. This establishes 5F-NPB-22 as a dominant analyte in certain populations and provides quantitative concentration ranges essential for forensic method validation.

forensic toxicology urine analysis prevalence LC-MS/MS

CB1 Potency Shift from Terminal Fluorination

Although no direct EC50 value for 5-FluoroNPB-22 at CB1 is publicly available, a systematic SAR study on the indole-based carboxylate pair PB-22 and 5F-PB-22 demonstrated that terminal fluorination increases CB1 receptor potency by approximately 2- to 5-fold in a FLIPR membrane potential assay [1]. Given that 5-FluoroNPB-22 is the indazole analog of 5F-PB-22 and NPB-22 shares the same terminal pentyl-to-fluoropentyl modification, the same 2- to 5-fold CB1 potency increase is expected for 5-FluoroNPB-22 relative to NPB-22. This is supported by the general observation in the same study that all fluorinated SCRAs tested showed increased CB1 agonist potency compared to their non-fluorinated counterparts [1].

structure-activity relationship CB1 receptor fluorination potency

5-FluoroNPB-22: Research Application Scenarios


Autophagy-Targeted Cancer Pharmacology

For oncology research groups studying autophagy-dependent cell death mechanisms, 5-FluoroNPB-22 is a uniquely valuable probe because it induces LC3-II accumulation and S/G2-M arrest without triggering apoptosis in prostate (PC-3-luc2) and pancreatic (Panc-1) cancer cell lines. This profile, established in a 369-compound screen at 10 µM, distinguishes it from apoptosis-inducing cannabinoids such as (±)5-epi-CP55,940 and enables investigation of autophagy inhibition combination strategies using hydroxychloroquine [1]. Researchers should procure 5-FluoroNPB-22 specifically for experiments designed to dissect the autophagy-apoptosis switch, as substituting with the non-fluorinated parent NPB-22 may yield different receptor potency and potentially different cellular outcomes.

Urinary SCRA Screening Method Validation

Forensic laboratories developing or validating LC-MS/MS methods for synthetic cannabinoid screening in urine should prioritize 5-FluoroNPB-22 as a key analytical standard. Epidemiological data from 500 probationer urine samples demonstrate that 5-FluoroNPB-22 is the most prevalent SCRA (58% detection rate) at a mean concentration of 72.94 ng/mL, substantially exceeding (S)-AB-FUBINACA (36% at 5.84 ng/mL). Method validation must account for the compound's susceptibility to spontaneous transesterification when methanol is used as a solvent in GC/MS workflows, necessitating alternative solvents such as toluene.

In Vitro Metabolite Profiling and Hepatotoxicity

For toxicology groups conducting phase I metabolite profiling, 5-FluoroNPB-22 presents a defined benchmark with a THLE-2 hepatic IC50 of 66 µM and a known metabolic pathway involving carboxyl esterase-mediated transesterification in the presence of ethanol. The identification of three major metabolites (ethyl ester, ester hydrolysis product, and methyl ester) in human liver cell incubation provides a reference framework for high-resolution mass spectrometry-based metabolite identification workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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